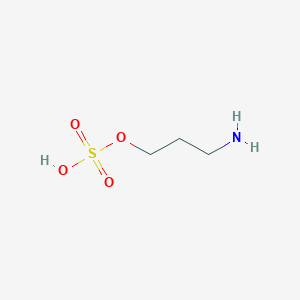
3-Aminopropyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopropyl hydrogen sulfate is an organic compound with the molecular formula C3H9NO4S. It is also known as 1-Propanol, 3-amino-, hydrogen sulfate (ester). This compound is characterized by the presence of an amino group (-NH2) and a hydrogen sulfate group (-OSO3H) attached to a three-carbon propyl chain. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Aminopropyl hydrogen sulfate can be synthesized through the reaction of 3-aminopropanol with sulfuric acid. The reaction typically involves the esterification of the hydroxyl group of 3-aminopropanol with sulfuric acid, resulting in the formation of this compound. The reaction conditions usually include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where 3-aminopropanol and sulfuric acid are reacted in a controlled environment. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminopropyl hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids.
Reduction Reactions: The hydrogen sulfate group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
Substitution Reactions: Products include substituted amines and amides.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include alcohols and other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Aminopropyl hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the modification of biomolecules and as a linker in bioconjugation techniques.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-aminopropyl hydrogen sulfate involves its ability to interact with various molecular targets through its amino and hydrogen sulfate groups. These interactions can lead to the formation of hydrogen bonds and ionic interactions, which can affect the structure and function of target molecules. The compound can also participate in catalytic processes and serve as a precursor for other active compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface functionalization and biosensing applications.
Tris(3-aminopropyl)amine: Used in the synthesis of nanofiltration membranes and other applications.
Uniqueness
3-Aminopropyl hydrogen sulfate is unique due to its specific combination of an amino group and a hydrogen sulfate group, which imparts distinct chemical reactivity and functional properties. This makes it particularly useful in applications requiring both nucleophilic and acidic functionalities.
Eigenschaften
CAS-Nummer |
1071-29-0 |
|---|---|
Molekularformel |
C3H9NO4S |
Molekulargewicht |
155.18 g/mol |
IUPAC-Name |
3-aminopropyl hydrogen sulfate |
InChI |
InChI=1S/C3H9NO4S/c4-2-1-3-8-9(5,6)7/h1-4H2,(H,5,6,7) |
InChI-Schlüssel |
LZOFQGWJBGZHMW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)COS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


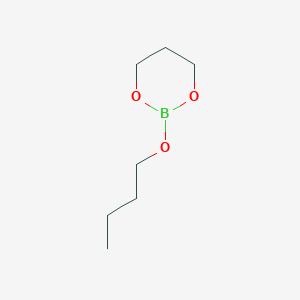
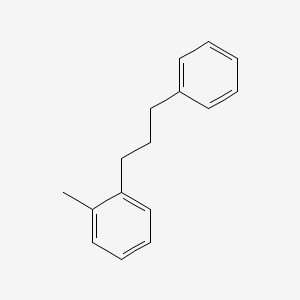
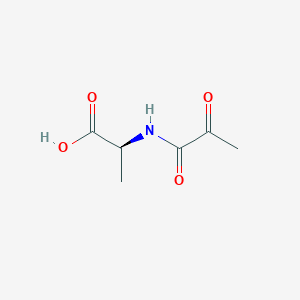
![[4-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B14754430.png)
![(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one](/img/structure/B14754436.png)
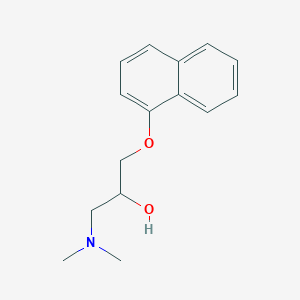
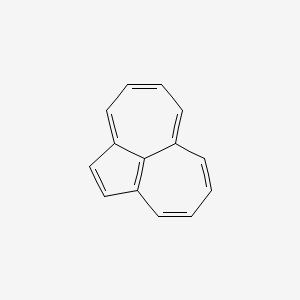
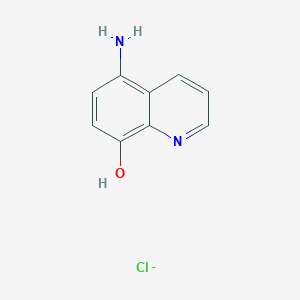
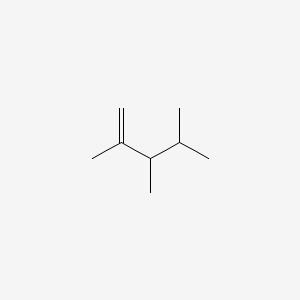
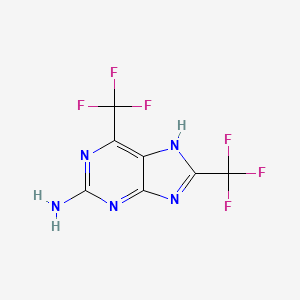
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)

![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)

